3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process(es) used to create the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that result from these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Inhibition of Human Leukocyte Elastase
One application involves the inhibition of human leukocyte elastase (HLE), a significant target for therapeutic intervention. Functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, which share structural similarities with the compound , have been synthesized and shown to behave as irreversible inhibitors of HLE. The configuration of these compounds significantly affects their inhibitory activity, suggesting potential therapeutic applications in diseases where HLE is implicated (Doucet et al., 1997).
Antibacterial Applications
Another research application is in the development of novel antibacterial agents. Compounds structurally related to 3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antibiotics based on modifying this core structure to enhance efficacy and reduce resistance (Kuramoto et al., 2003).
Antimicrobial Studies
Further, new azetidinone derivatives have been synthesized and tested for antimicrobial properties. These compounds, including various substituted 3-chloro-4-(substitutedphenyl)-azetidin-2-ones, have demonstrated significant antimicrobial activity, underscoring the chemical framework's potential in developing new antimicrobial agents (Lokh et al., 2013).
Neurokinin-1 Receptor Antagonism
Additionally, derivatives with structural features akin to the given compound have been identified as potent neurokinin-1 (NK1) receptor antagonists, offering a promising approach for treating conditions such as depression and emesis. This highlights the compound's relevance in neuroscience and pharmacological research (Harrison et al., 2001).
Antifungal and Antimicrobial Synthesis
Synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-derivatives has been explored for antimicrobial activity, indicating the compound's utility as a precursor in creating effective antifungal and antimicrobial agents. These findings suggest broad applications in combating microbial infections (Nagamani et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions that it could be used in.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-14-7-11(1-5-15(14)19)2-6-17(24)22-8-13(9-22)23-10-16(20-21-23)12-3-4-12/h1,5,7,10,12-13H,2-4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMSOHQFIYCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one |
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